
3-bromo-N-(1-cyclopropylethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(1-cyclopropylethyl)aniline is an organic compound with the molecular formula C11H14BrN It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and an N-(1-cyclopropylethyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1-cyclopropylethyl)aniline typically involves the bromination of aniline derivatives followed by the introduction of the cyclopropylethyl group. One common method involves the following steps:
Bromination: Aniline is first brominated using bromine or a bromine source in the presence of a catalyst to introduce the bromine atom at the desired position.
Cyclopropylation: The brominated aniline is then reacted with a cyclopropylating agent, such as cyclopropylmethyl chloride, in the presence of a base to introduce the N-(1-cyclopropylethyl) group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and environmental impact.
化学反応の分析
Types of Reactions
3-bromo-N-(1-cyclopropylethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-bromo-N-(1-cyclopropylethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 3-bromo-N-(1-cyclopropylethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and affecting cellular pathways. The cyclopropylethyl group can influence the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions.
類似化合物との比較
Similar Compounds
3-bromoaniline: Lacks the cyclopropylethyl group, making it less sterically hindered.
N-(1-cyclopropylethyl)aniline:
3-chloro-N-(1-cyclopropylethyl)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
3-bromo-N-(1-cyclopropylethyl)aniline is unique due to the combination of the bromine atom and the cyclopropylethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC名 |
3-bromo-N-(1-cyclopropylethyl)aniline |
InChI |
InChI=1S/C11H14BrN/c1-8(9-5-6-9)13-11-4-2-3-10(12)7-11/h2-4,7-9,13H,5-6H2,1H3 |
InChIキー |
HAKIRUKWCUXCGC-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)NC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,10-Diazaspiro[4.6]undecan-11-one](/img/structure/B13249395.png)
![3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione](/img/structure/B13249396.png)
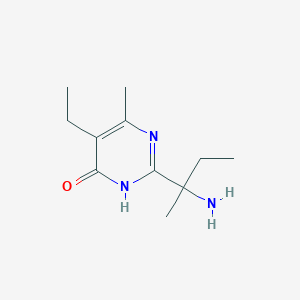
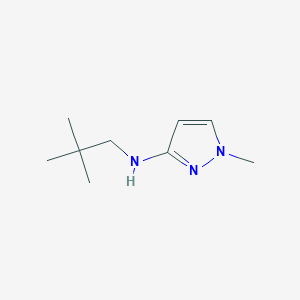

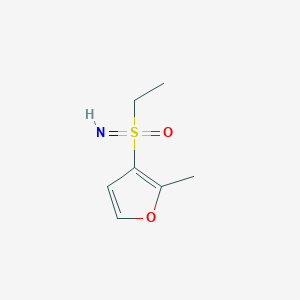
amine](/img/structure/B13249440.png)
![2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13249444.png)
![N-[(2,5-difluorophenyl)methyl]cyclopropanamine](/img/structure/B13249451.png)
![1-{[1-(4-Iodophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13249461.png)
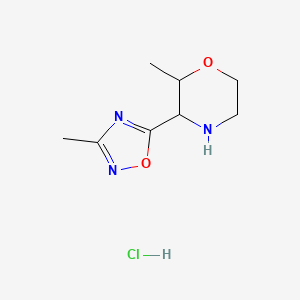
![[3-(Bromomethyl)cyclopentyl]benzene](/img/structure/B13249474.png)
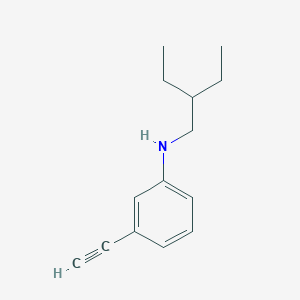
![2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B13249482.png)
